molecular formula C20H22N2O3 B2464577 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941993-92-6

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2464577
CAS No.: 941993-92-6
M. Wt: 338.407
InChI Key: WYCNPBUKQKVSDU-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound with the CAS Registry Number 941956-96-3 . It has a molecular formula of C20H22N2O3 and a molecular weight of 338.40 g/mol . The compound's structure includes a 2-oxopyrrolidine (or γ-lactam) group, a moiety that is present in various biologically active molecules and is frequently investigated in medicinal chemistry . Compounds containing the 2-oxopyrrolidine structure have been studied for a range of potential therapeutic applications, which may inform research directions for this specific analog . For instance, such derivatives have been explored in pre-clinical research for their potential effects on the central nervous system . Furthermore, the 2-oxopyrrolidine motif is found in other research compounds, such as certain benzimidazole derivatives and H3 receptor antagonists, which are investigated for their potential in diverse areas including neurology . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to their institution's safety protocols when handling this material.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-11-10-16(14-17(18)22-13-5-8-20(22)24)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNPBUKQKVSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common approach is to start with the formation of the pyrrolidine ring, which can be achieved through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . This intermediate is then subjected to further functionalization to introduce the methoxy and phenylpropanamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Structural Features Biological Activity Synthesis Insights References
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide C₂₀H₂₂N₂O₃ Propanamide core, 4-methoxy-phenyl, pyrrolidone ring Not explicitly stated (inferred enzyme inhibition potential) Likely involves amide coupling and pyrrolidone ring cyclization
(2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide (541) C₂₆H₂₈N₄O₅ Hydroxamic acid (N-hydroxy), quinolinylmethoxy-pyrrolidone hybrid TACE (TNF-α converting enzyme) inhibitor Multi-step synthesis with quinoline and pyrrolidone assembly
Propanamide, N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl- C₁₆H₂₄N₂O₂ Piperidinyl ring (six-membered), methoxymethyl group Unknown (toxicity data unspecified) Amide bond formation with piperidine intermediate
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide core, chloro substituent Monomer for polyimide synthesis Requires high-purity intermediates for polymerization

Key Observations

Backbone Variations :

  • The target compound shares a propanamide backbone with N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide , but differs in substituents (pyrrolidone vs. piperidinyl rings). The six-membered piperidine ring may confer greater conformational flexibility compared to the rigid pyrrolidone .
  • Compound 541 replaces the phenylpropanamide with a hydroxamic acid group, enhancing metal-binding capacity (critical for TACE inhibition).

Aromatic Substituents :

  • The 4-methoxy group in the target compound contrasts with the 3-chloro-N-phenyl-phthalimide ’s chloro substituent . Methoxy groups generally improve solubility, whereas chloro groups increase electrophilicity and reactivity in polymerization .

Hydrogen-Bonding Profiles :

  • The pyrrolidone ring in the target compound and 541 enables strong hydrogen-bonding interactions, critical for crystal packing and target binding. In contrast, the phthalimide core in 3-chloro-N-phenyl-phthalimide relies on carbonyl groups for intermolecular interactions .

The target compound’s structural similarity suggests possible activity against proteases or kinases, though experimental validation is needed.

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound with significant potential in pharmaceutical applications due to its complex structure and diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3} with a molecular weight of approximately 274.32 g/mol. Its structure includes a methoxy group, a pyrrolidinone moiety, and an amide functional group, which are crucial for its interaction with biological targets.

Property Details
Molecular Formula C15H18N2O3
Molecular Weight 274.32 g/mol
Purity Typically 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Methoxy Group : Via methylation reactions using reagents like methyl iodide.
  • Formation of the Amide Linkage : By reacting an amine with an appropriate carboxylic acid derivative.

These synthetic routes require precise control of reaction conditions to ensure high yields and purity.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant anticancer activity. For instance, analogs have shown inhibitory effects on colon cancer cell growth by inducing apoptotic pathways and enhancing the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and caspase-8 .

In xenograft models, related compounds have demonstrated dose-dependent suppression of tumor growth, suggesting potential therapeutic applications in oncology .

Research suggests that the compound may interact with various biochemical pathways:

  • Enzyme Inhibition : The presence of the pyrrolidinone ring indicates potential interactions with enzymes critical in metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could lead to therapeutic effects in diseases like cancer or neurodegenerative disorders .

Case Studies

  • Colon Cancer Study : A recent study evaluated a related compound that exhibited significant inhibitory effects on colon cancer cell lines. Treatment led to increased apoptotic markers and reduced tumor growth in vivo models, highlighting the potential for this compound as an anticancer agent .
  • Antiviral Activity : Other derivatives within the phenylbenzamide class have demonstrated broad-spectrum antiviral effects against viruses such as HIV and HBV by increasing intracellular levels of antiviral proteins like APOBEC3G, suggesting that similar mechanisms could be explored for this compound .

Q & A

Q. Which strategies mitigate toxicity risks in preclinical development?

  • Methodological Answer : Ames tests screen for mutagenicity. Zebrafish embryo assays evaluate developmental toxicity. High-content screening (HCS) in human cell lines detects organ-specific toxicity. Toxicogenomics identifies gene expression changes linked to adverse effects .

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